molecular formula C9H16N2 B1452662 2-(Cycloheptylamino)acetonitrile CAS No. 73339-15-8

2-(Cycloheptylamino)acetonitrile

Cat. No.: B1452662
CAS No.: 73339-15-8
M. Wt: 152.24 g/mol
InChI Key: VEUMZEMXAWJULL-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

2-(Cycloheptylamino)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Under the conditions normally used for detritylation in oligonucleotide synthesis, the haloacetic acid binds strongly to the oligonucleotide. Acetonitrile also forms a complex with the deblocking acid, in competition with the oligonucleotide, and drastically slows detritylation .

Future Directions

The use of acetonitrile in organic synthesis has been a topic of research interest, with studies covering both conventional synthesis methods and electrochemical synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)acetonitrile typically involves the reaction of cycloheptylamine with acetonitrile under specific conditions. One common method involves the use of a base such as potassium hydroxide to deprotonate acetonitrile, forming a nucleophile that can then react with cycloheptylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: This compound has a similar structure but with an amino group instead of a cycloheptylamino group.

    Cyclohexylaminoacetonitrile: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

2-(Cycloheptylamino)acetonitrile is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

2-(cycloheptylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMZEMXAWJULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301839
Record name 2-(Cycloheptylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73339-15-8
Record name 2-(Cycloheptylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73339-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cycloheptylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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